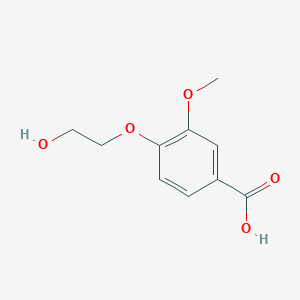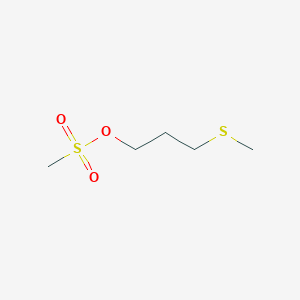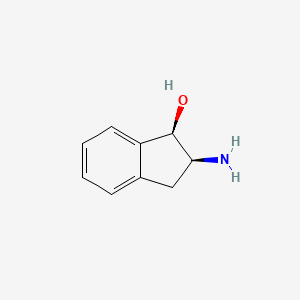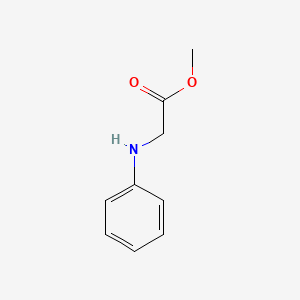
Phenylglycine methyl ester
Overview
Description
Phenylglycine methyl ester is a substituted Glycine derivative . It is used as an intermediate for the synthesis of various pharmaceutical compounds . It is also a compound involved in the enzymic synthesis of D-(-)-α-Aminobenzyl penicillin by Penicillin Acylase .
Molecular Structure Analysis
This compound has been used for absolute configuration determination of various chiral carboxylic acids . It has turned out to be applicable to other substituted carboxylic acids, such as chiral α-hydroxy-, α-alkoxy-, and α-acyloxy-α,α-disubstituted acetic acids, as well as to chiral β,β-disubstituted propionic acids .Chemical Reactions Analysis
This compound is a new chiral anisotropic reagent developed for the elucidation of the absolute configuration of chiral α,α-disubstituted acetic acids . It has turned out to be applicable to other substituted carboxylic acids .Physical And Chemical Properties Analysis
This compound has the molecular formula C9H11NO2 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Absolute Configuration Determination
Phenylglycine methyl ester (PGME) serves as a valuable chiral anisotropic reagent, especially in determining the absolute configuration of various chiral carboxylic acids. This application extends to different types of organic compounds, including those initially lacking oxygen functions, by converting other functional groups through processes like ozonolysis of olefins or oxidative cleavage of glycols (Yabuuchi & Kusumi, 2000).
Solubility and Thermodynamic Modeling
The solubility of d-phenylglycine methyl ester hydrochloride in various solvents, including water, methanol, ethanol, acetone, ethyl acetate, and toluene, has been extensively studied. Understanding its solubility is crucial for thermodynamic modeling, which can predict how changes in temperature and solvent composition affect the solubility. This research is significant for the formulation and processing of pharmaceuticals (Hua Sun et al., 2016).
Production of D-Phenylglycine
PGME has been used in the production of D-phenylglycine from racemic mixtures. This process involves acylation reactions and is enhanced by enzymatic methods, such as using penicillin G acylase. Such production methods are important in pharmaceutical manufacturing, especially in creating enantiomerically pure compounds (Bossi et al., 1998).
Chemical Synthesis and Reactions
PGME plays a role in various chemical syntheses and reactions. For instance, its involvement in the autoxidation of 4H-5-oxazolone and its use in the synthesis of optically active phenylglycine highlight its versatility in organic chemistry and synthetic processes (Kiyohiko Tajima, 1977), (Calmès et al., 1996).
Enzymatic Applications
The enzymatic ammoniolysis of amino acid derivatives, including this compound, has been explored for its potential in producing amino acid amides with high enantioselectivity. This is an area of interest for producing pharmaceutical intermediates and fine chemicals (ZoetedeM et al., 2010).
Pharmaceutical Synthesis
PGME is utilized in the synthesis of various pharmaceutical compounds, such as the active side chain of Cefaclor. Its role in such syntheses is critical for developing efficient and high-yield pharmaceutical production methods (Zheng Gui-xia, 2014).
Mechanism of Action
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, leading to downstream effects such as the regulation of inflammation .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also noted to be a CYP1A2 inhibitor .
Result of Action
Compounds with similar structures have been noted to have various effects, such as anti-inflammatory properties .
Safety and Hazards
properties
IUPAC Name |
methyl 2-anilinoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJUWKPNWWCOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Phenylglycine methyl ester?
A1: this compound has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol.
Q2: Are there spectroscopic data available for characterizing this compound?
A2: Yes, multiple research papers mention the use of various spectroscopic techniques for characterizing PGME and its derivatives. These include:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is widely employed to elucidate the structure and stereochemistry of PGME and its derivatives. [, , , ]
- IR (Infrared) Spectroscopy: IR spectroscopy is utilized to identify functional groups and analyze the structural characteristics of PGME. [, ]
- Mass Spectrometry (MS): MS techniques like FABMS are used to determine molecular weight and analyze fragmentation patterns of PGME and its complexes. []
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy, in conjunction with chiral derivatizing agents like this compound (PGME), helps determine the absolute configuration of chiral molecules. [, , ]
Q3: What are the main applications of this compound in chemical synthesis?
A4: PGME serves as a crucial building block in the synthesis of β-lactam antibiotics, primarily cephalosporins like cephalexin and cefaclor, and penicillins like ampicillin. [, , , , , ] It acts as the activated acyl donor in enzymatic reactions catalyzed by penicillin G acylase or α-amino acid ester hydrolase.
Q4: How does this compound contribute to the synthesis of cephalexin?
A5: In cephalexin synthesis, PGME reacts with 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) in a reaction catalyzed by penicillin G acylase. PGME acts as the acyl donor, providing the phenylglycine moiety that becomes incorporated into the cephalexin molecule. [, , , ]
Q5: Are there alternative enzymatic routes for ampicillin synthesis using this compound?
A6: Yes, research shows that ampicillin can be synthesized using a two-enzyme cascade involving both α-amino ester hydrolase and penicillin G acylase. This approach utilizes penicillin G and D-phenylglycine methyl ester as starting materials, offering a potential alternative to the traditional two-step manufacturing process that requires isolation of 6-aminopenicillanic acid. []
Q6: How do reaction conditions influence cephalexin synthesis using this compound?
A6: Several studies highlight the impact of reaction conditions on cephalexin synthesis using PGME:
- pH: Optimal pH for enzymatic synthesis of cephalexin is typically around 6.0 - 6.5. [, , ] pH control during the reaction is crucial as it affects enzyme activity and can lead to byproduct formation. []
- Temperature: Lower temperatures generally favor cephalexin synthesis, with an optimal range of 10-37°C reported in studies. [, ] This is because lower temperatures suppress the undesired enzymatic hydrolysis of cephalexin.
- Substrate Concentration: The ratio of PGME to 7-ADCA significantly affects the yield of cephalexin. Higher molar ratios of PGME to 7-ADCA generally result in higher cephalexin yields. []
- Solvent Systems: Studies explore the use of aqueous two-phase systems (ATPS) and organic solvents to enhance the yield of cephalexin synthesis. ATPS helps in situ extraction of cephalexin, preventing its enzymatic hydrolysis and improving the overall yield. [, ] Similarly, organic solvents like tert-butanol, with controlled water activity, are shown to improve both enzymatic activity and enantioselectivity during ammonolysis of PGME. [, ]
Q7: Has computational chemistry been applied to study this compound?
A7: Yes, computational methods are employed to understand the interactions of PGME with enzymes and other molecules:
- 3D Structure Modeling: Homology modeling was used to create a 3D structure of α-amino acid ester hydrolase from Xanthomonas rubrilineans, providing insights into its active site and interactions with substrates like PGME. []
- Molecular Docking: Docking studies were performed to understand how PGME and other substrates bind to the active site of α-amino acid ester hydrolase, predicting the enzyme's efficiency in synthesizing various β-lactam antibiotics. []
- Molecular Dynamics (MD) Simulations: MD simulations, coupled with NMR data, were used to investigate the chiral recognition mechanism of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid with PGME, revealing key interactions like hydrogen bonding and hydrophobic interactions. []
Q8: How do structural modifications of this compound influence its activity?
A8: While the provided papers don't extensively cover SAR studies of PGME specifically, research on penicillin acylase provides insights:
- Hydrophobic Interactions: Mutations of hydrophobic residues near the active site of penicillin acylase affect its activity and specificity towards substrates like PGME. Replacing phenylalanine with tyrosine, tryptophan, alanine, or leucine altered the enzyme's catalytic efficiency and ratio of transferase to hydrolase activity. [] These findings suggest that hydrophobic interactions play a crucial role in substrate binding and enzyme activity.
- Acyl Side Chain: The nature of the acyl side chain in phenylglycine derivatives, such as phenylglycine amide or this compound, influences the enzyme's activity and the final product formation. Studies show that penicillin G acylase exhibits different kinetic parameters for the hydrolysis of D-phenylglycine methyl ester compared to D-phenylglycine amide. []
Q9: What is the role of this compound in determining the absolute configuration of chiral molecules?
A10: PGME is used as a chiral derivatizing agent (CDA) to determine the absolute configuration of chiral carboxylic acids. [, , , ] This method involves reacting a chiral carboxylic acid with both enantiomers of PGME to form diastereomeric amides. The resulting diastereomers exhibit distinct NMR chemical shifts, allowing for the determination of the absolute configuration of the original carboxylic acid.
Q10: Are there any known environmental concerns regarding this compound?
A10: The provided research papers do not focus on the environmental impact of PGME. Given its use in the pharmaceutical industry, understanding its fate and potential effects in the environment requires further investigation.
Q11: What analytical methods are commonly used to study this compound?
A11: Researchers employ various analytical techniques for studying PGME, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to monitor reactions involving PGME, separate reaction mixtures, and analyze the purity of synthesized compounds. [, , ]
- Titration: pH-stat titration is used to monitor the enzymatic hydrolysis of PGME and determine enzyme activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

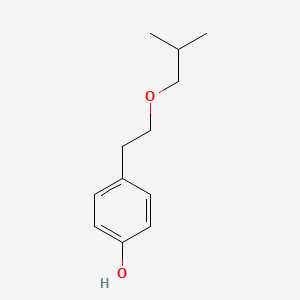
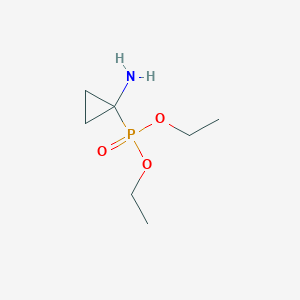

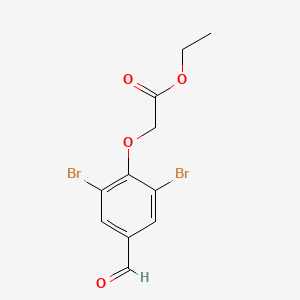
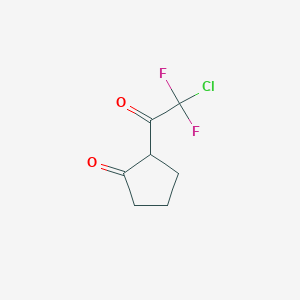
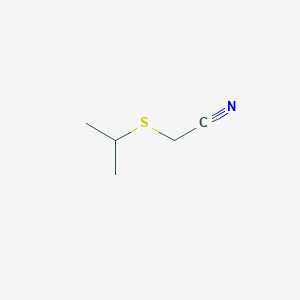
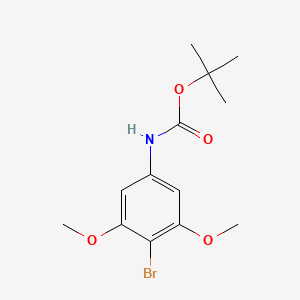
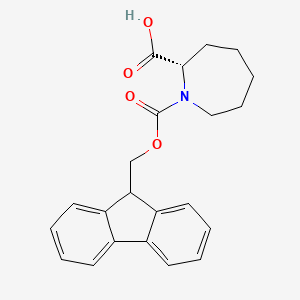


![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)
